1-(Pentafluorophenyl)-1-phenyl-difluoromethane

描述

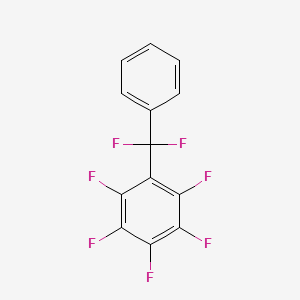

1-(Pentafluorophenyl)-1-phenyl-difluoromethane is an organofluorine compound characterized by the presence of both pentafluorophenyl and phenyl groups attached to a difluoromethane moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluorophenyl)-1-phenyl-difluoromethane typically involves the reaction of pentafluorophenyl lithium with phenyl difluoromethyl ketone. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

C6F5Li+C6H5COCF2H→C6F5C(CF2H)(C6H5

生物活性

1-(Pentafluorophenyl)-1-phenyl-difluoromethane, with the CAS number 38845-74-8, is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by multiple fluorine substituents, suggests possible interactions with biological systems that merit exploration.

Chemical Structure and Properties

The molecular formula for this compound is C13H8F5. Its structure includes a pentafluorophenyl group and a difluoromethyl group, which contribute to its distinctive chemical properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making fluorinated compounds interesting candidates for drug development.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Fluorinated aromatic compounds have been studied for their ability to inhibit cancer cell proliferation. The unique electronic properties imparted by fluorine may enhance interactions with cellular targets.

The biological activity of this compound likely stems from its ability to interact with specific biomolecular targets. These interactions may involve:

- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering binding affinities.

- Receptor Modulation : The compound may influence receptor activity, potentially affecting signal transduction pathways involved in various physiological processes.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research on fluorinated compounds provides insights into its potential applications:

- Antimicrobial Studies : A study exploring the antimicrobial effects of various fluorinated compounds found that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting a similar potential for this compound .

- Anticancer Activity : Research on fluoroaromatic compounds indicated that they can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural similarities between these compounds and this compound suggest it may exhibit comparable effects .

Data Table: Summary of Biological Activities

科学研究应用

Analytical Chemistry

Fluorinated Stationary Phases in Chromatography

The incorporation of pentafluorophenyl groups into stationary phases has been shown to enhance the selectivity and retention of small polar analytes during chromatographic separation. This is attributed to improved dipole interactions and π-π stacking, which facilitate better separation of basic compounds. Studies have demonstrated that these fluorinated phases yield more robust analytical methods with higher reliability for various analytes.

Material Science

Single-Chain Polymer Nanoparticles (SCNPs)

1-(Pentafluorophenyl)-1-phenyl-difluoromethane is utilized in the synthesis of SCNPs, which serve as platforms for protein mimicry. These nanoparticles are created through intramolecular thiol-Michael addition crosslinking and can be functionalized post-formation to achieve water solubility and diverse functionalities. This application is particularly significant for controlled delivery of therapeutics or imaging agents, enhancing the efficacy of drug delivery systems.

Fluorinated Macrocycles

The compound plays a role in the synthesis of fluorinated macrocycles, which exhibit unique electronic and magnetic properties due to the presence of fluorine atoms. These materials are explored for their potential applications in advanced electronic devices and sensors, where their enhanced solubility and stability are advantageous.

Medicinal Chemistry

Synthesis of Pyrrole-Based Compounds

this compound is involved in electrophilic substitution reactions that lead to the synthesis of pyrrole derivatives, which are crucial in developing chemotherapeutic agents. The method allows for high yields and selectivity, facilitating the creation of compounds that can be further modified for pharmaceutical applications.

Organic Synthesis

Pentafluorophenyl Boron Reagents

The compound is also significant in organic synthesis as a precursor for pentafluorophenyl boron reagents. These reagents are versatile tools for forming bonds in complex heterocyclic and aromatic compounds through cyclization reactions. Their efficiency in creating diverse structures makes them valuable in synthetic organic chemistry.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Chemistry | Chromatographic stationary phases | Enhanced selectivity and retention for polar analytes |

| Material Science | Single-chain polymer nanoparticles (SCNPs) | Effective drug delivery systems with adjustable functionalities |

| Medicinal Chemistry | Synthesis of pyrrole derivatives | High yield and selectivity in creating chemotherapeutic agents |

| Organic Synthesis | Pentafluorophenyl boron reagents | Efficient bond formation for complex structures |

常见问题

Basic Research Questions

Q. What are the optimal synthetic protocols for 1-(Pentafluorophenyl)-1-phenyl-difluoromethane, and how is purity validated?

- Methodological Answer : The compound can be synthesized via a cycloaddition reaction using 1-azido-2,3,4,5,6-pentafluorobenzene and a ketone derivative, catalyzed by triethylamine under reflux conditions (343–353 K for 3 hours). Post-reaction purification involves column chromatography (silica gel, dichloromethane eluent) and slow evaporation for crystallization. Purity is confirmed via melting point analysis (391–394 K) and multinuclear NMR (e.g., δ −58.46 ppm for CF3 in ¹⁹F NMR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR resolve electronic environments (e.g., aromatic protons at δ 8.02 ppm and CF3 groups at δ −58.46 ppm) .

- X-ray Diffraction : Monoclinic or triclinic crystal systems (space groups P2₁/n or P1) reveal torsional angles (e.g., 62.3° between pentafluorophenyl and triazole rings due to steric hindrance) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 422 [M⁺]) confirm molecular weight .

Q. What intermolecular interactions stabilize the crystal structure, and how are they analyzed?

- Methodological Answer : C-H···F and C-H···O hydrogen bonds, along with π-π stacking, form 3D networks. Hirshfeld surface analysis quantifies interaction contributions (e.g., F···H contacts ≈ 25%, C···C ≈ 15%) using CrystalExplorer software .

Advanced Research Questions

Q. How can reaction mechanisms for fluorinated triazole derivatives be elucidated?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates. Experimental validation includes isotopic labeling (e.g., ¹⁵N-azides) and kinetic studies under varying temperatures .

Q. What strategies address contradictions in crystallographic data or synthetic yields?

- Methodological Answer : Iterative refinement of reaction conditions (e.g., solvent polarity, catalyst loading) and redundancy in data collection (e.g., multiple crystal batches) mitigate discrepancies. For example, Rozin et al.’s protocol (triethylamine in dichloromethane) achieved 21% yield, whereas other methods failed due to competing side reactions .

Q. How does steric hindrance from fluorinated groups influence catalytic applications?

- Methodological Answer : In biomimetic catalysis (e.g., F20TPPFeCl porphyrin systems), pentafluorophenyl groups enhance electron-withdrawing effects and stabilize radical intermediates. Cyclic voltammetry and EPR spectroscopy track redox behavior, while turnover frequencies quantify catalytic efficiency .

属性

IUPAC Name |

1-[difluoro(phenyl)methyl]-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F7/c14-8-7(9(15)11(17)12(18)10(8)16)13(19,20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQSUTUIPHIQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。